molecular formula C8H4N2 B12899958 Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine CAS No. 297182-36-6

Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine

Cat. No.: B12899958
CAS No.: 297182-36-6
M. Wt: 128.13 g/mol
InChI Key: SUXFIPPTAHNFAJ-UHFFFAOYSA-N
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Description

Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine is a heterocyclic compound that features a fused ring system combining cyclopropane, cyclopentane, and pyrimidine rings. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropane derivative with a cyclopentane derivative in the presence of a nitrogen source to form the pyrimidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropa[3,4]cyclopenta[1,2-c]pyridine
  • Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole

Uniqueness

Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine is unique due to its fused ring system that combines cyclopropane, cyclopentane, and pyrimidine rings. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

CAS No.

297182-36-6

Molecular Formula

C8H4N2

Molecular Weight

128.13 g/mol

IUPAC Name

7,9-diazatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene

InChI

InChI=1S/C8H4N2/c1-5-2-8-7(6(1)5)3-9-4-10-8/h1-4H

InChI Key

SUXFIPPTAHNFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C1=C3C=NC=NC3=C2

Origin of Product

United States

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